REACTION_CXSMILES
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F[P-](F)(F)(F)(F)F.[CH3:8][N:9](C)/[CH:10]=[C:11](\[C:16]([F:19])([F:18])[F:17])/[CH:12]=[N+:13](C)C.Cl.[CH3:22][O:23][C:24]1[CH:29]=[CH:28]C(NN)=[CH:26][CH:25]=1.C[O-].[Na+]>O1CCCC1>[CH3:22][O:23][C:24]1[CH:29]=[CH:28][C:8]([N:9]2[CH:10]=[C:11]([C:16]([F:19])([F:18])[F:17])[CH:12]=[N:13]2)=[CH:26][CH:25]=1 |f:0.1,2.3,4.5|
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Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.CN(\C=C(\C=[N+](C)C)/C(F)(F)F)C
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
Name
|
Sodium methoxide
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled again to 0° C.
|
Type
|
ADDITION
|
Details
|
trifluoroacetic acid (3 mL) was added
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 18 hours at reflux
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The mixture was washed successively with saturated sodium bicarbonate until the washings
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous washings were extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluting with dichloromethane (600 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1N=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |